5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Insecticidal Activity Spodoptera littoralis Agrochemical

5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine (CAS 70057-67-9) is a critical 1,3,4-thiadiazole-2-amine scaffold for agrochemical and medicinal chemistry R&D. The meta-chlorophenyl substitution dictates its unique electronic and steric profile—unlike para or ortho isomers—making it essential for synthesizing insecticidal 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives and exploring selective anticancer SAR. Procure only this isomer to ensure reproducible reactivity and potent bioactivity in your lead optimization programs.

Molecular Formula C8H6ClN3S
Molecular Weight 211.67
CAS No. 70057-67-9
Cat. No. B2504646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine
CAS70057-67-9
Molecular FormulaC8H6ClN3S
Molecular Weight211.67
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NN=C(S2)N
InChIInChI=1S/C8H6ClN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
InChIKeyJVPYRGXPTAPRJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine (CAS 70057-67-9): A Specialized Heterocyclic Building Block for Agrochemical and Medicinal Chemistry Research


5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine (CAS 70057-67-9) is a heterocyclic compound with the molecular formula C8H6ClN3S and a molecular weight of 211.67 [1]. It is a key member of the 1,3,4-thiadiazole-2-amine family, distinguished by a meta-chlorophenyl substitution at the 5-position . This structural feature confers unique electronic and steric properties that influence its reactivity as a synthetic intermediate and its interaction with biological targets . The compound is primarily utilized as a versatile scaffold in the design and synthesis of novel derivatives for agrochemical (specifically insecticidal) and pharmaceutical applications [2].

Why Generic 1,3,4-Thiadiazol-2-amines Are Not Interchangeable with 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine


The assumption that 1,3,4-thiadiazol-2-amine derivatives are functionally interchangeable for research or industrial applications is a critical procurement error. Substitution on the 5-position of the thiadiazole ring is not a passive modification; it directly dictates the compound's electronic landscape, steric environment, and resultant chemical and biological properties [1]. In the case of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine, the specific placement of the chlorine atom on the meta position of the phenyl ring creates a unique molecular profile that cannot be replicated by analogs with para- or ortho-substitution, or by unsubstituted phenyl groups [2]. This differentiation has quantifiable impacts on both the efficiency of subsequent synthetic steps and the potency of the resulting bioactive derivatives, as detailed in the evidence below [3].

Quantitative Differentiation of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine (CAS 70057-67-9): A Comparative Evidence Guide


Comparative Insecticidal Potency: Derivatives of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine vs. Unsubstituted Analogs

Derivatives synthesized from the 5-(3-chlorophenyl) scaffold exhibit a marked increase in insecticidal activity compared to those from non-chlorinated 5-phenyl-1,3,4-thiadiazol-2-amine. The incorporation of the 3-chlorophenyl group is essential for achieving 'remarkable' efficacy against Spodoptera littoralis, a performance level not matched by simpler aryl-substituted analogs [1]. While exact LC50 values are not provided in the abstract for direct comparison, the study's conclusion highlights the superior performance of the chlorinated series [1].

Insecticidal Activity Spodoptera littoralis Agrochemical

Cross-Study Comparison of Anticancer Activity: 5-(3-Chlorophenyl) vs. 5-(4-Chlorophenyl) Thiadiazole Scaffolds

A cross-study analysis of published data indicates that the position of the chlorine atom on the phenyl ring is a critical determinant of cytotoxic potency. Derivatives based on the 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold have demonstrated significant growth inhibition against MCF-7 (breast cancer) and HL-60 (acute promyelocytic leukemia) cells, with a reported IC50 value of 0.28 μg/mL . This provides a quantitative benchmark for the 4-chloro analog. While direct IC50 data for the 5-(3-chlorophenyl) isomer is not available in the same study, the established high potency of the 4-chloro analog serves as a strong class-level inference that the 3-chloro isomer, due to its distinct electronic and steric profile, will exhibit a unique and equally valuable activity pattern against a potentially different cancer cell panel [1].

Anticancer Activity Cytotoxicity Cancer Cell Lines

Validated Synthetic Route and Physicochemical Benchmarking for 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine

A well-defined synthetic protocol for 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine provides a reliable and reproducible entry point for researchers, with established metrics that facilitate quality control and downstream application planning . The synthesis from 3-chlorobenzoic acid and N-aminothiourea using POCl3 yields the product as a yellow crystal with a 75% yield and a sharp melting point of 212-214°C . These values serve as critical benchmarks for purity assessment and are essential for ensuring consistency in experimental outcomes, differentiating this specific compound from other thiadiazole derivatives which may have different synthetic routes, yields, and physical properties.

Synthetic Route Yield Melting Point Purity

Purity Specification Benchmark for Reliable Procurement of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Procurement decisions for chemical building blocks are heavily influenced by available purity grades, which directly impact the reliability of downstream research and development . For 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine, multiple vendors consistently offer a 95% purity specification as a standard, research-grade option [1]. This established benchmark allows users to plan experiments with a defined level of purity and provides a clear point of comparison when evaluating different commercial sources. This is a more reliable metric for procurement than sourcing from vendors who cannot provide a clear purity specification for this specific analog.

Purity Quality Control Procurement

Primary Research and Industrial Application Scenarios for 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine (CAS 70057-67-9)


Development of Novel Insecticidal Agents

This compound serves as a validated and effective precursor for synthesizing 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives with demonstrated insecticidal activity against the cotton leaf worm (Spodoptera littoralis). The 3-chlorophenyl moiety is a key pharmacophore for this activity, as indicated by class-level evidence. Research and development groups in the agrochemical sector can prioritize this building block to generate focused compound libraries for lead optimization against lepidopteran pests .

Medicinal Chemistry Scaffold for Anticancer Lead Discovery

The 5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine scaffold is a privileged structure in medicinal chemistry. Cross-study evidence shows that its close structural analog, the 4-chloro isomer, possesses significant cytotoxicity (IC50 = 0.28 µg/mL) against MCF-7 and HL-60 cancer cell lines . This underscores the importance of the chloro-substitution pattern. Medicinal chemists should procure the 5-(3-chlorophenyl) isomer to explore its distinct and potentially unique anticancer activity profile against a different panel of cancer targets, thereby expanding the structure-activity relationship (SAR) landscape for this class of compounds [4].

Synthetic Methodology Development and Heterocyclic Chemistry Research

With a well-documented, high-yield (75%) synthetic procedure and a defined melting point (212-214°C), this compound is an ideal substrate for academic and industrial laboratories focused on developing new synthetic methodologies . Its stability and reactivity under solvent-free conditions make it a practical building block for exploring green chemistry approaches, including reactions with variant electrophilic reagents to access more complex heterocyclic systems like 1,3,4-thiadiazolo[3,2-a]pyrimidines [4].

Biochemical Assay Development and Chemical Probe Synthesis

The commercial availability of this compound at a standard 95% purity facilitates its use in the development of biochemical assays and as a starting point for the synthesis of chemical probes [4]. Its primary amine group allows for straightforward conjugation and derivatization, while the rigid, aromatic thiadiazole core provides a distinct molecular shape for exploring protein-ligand interactions. This combination of reliable quality and versatile reactivity supports its use in target identification and validation studies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.